molecular formula C18H16ClF3N2O5 B11488512 Methyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Methyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11488512
M. Wt: 432.8 g/mol
InChI Key: VVGWFFQNUYUDJT-UHFFFAOYSA-N
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Description

Methyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chlorophenyl group, and a methoxyphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-chlorophenyl isocyanate with 3-methoxyaniline to form the carbamoyl intermediate.

    Addition of the Trifluoromethyl Group: The intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of a strong acid catalyst to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-{[(4-bromophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
  • Methyl 2-(4-{[(4-fluorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Uniqueness

Methyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group also enhances its stability and lipophilicity compared to similar compounds.

Properties

Molecular Formula

C18H16ClF3N2O5

Molecular Weight

432.8 g/mol

IUPAC Name

methyl 2-[4-[(4-chlorophenyl)carbamoylamino]-3-methoxyphenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C18H16ClF3N2O5/c1-28-14-9-10(17(27,15(25)29-2)18(20,21)22)3-8-13(14)24-16(26)23-12-6-4-11(19)5-7-12/h3-9,27H,1-2H3,(H2,23,24,26)

InChI Key

VVGWFFQNUYUDJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)OC)(C(F)(F)F)O)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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